
4-Chloro-N-(2-(ethylimino)-4-oxo-3-thiazolidinyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(2-(ethylimino)-4-oxo-3-thiazolidinyl)-1H-indole-2-carboxamide is a complex organic compound with a unique structure that combines an indole ring with a thiazolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2-(ethylimino)-4-oxo-3-thiazolidinyl)-1H-indole-2-carboxamide typically involves multiple steps. One common approach is to start with the indole-2-carboxylic acid, which undergoes chlorination to introduce the chloro group. The next step involves the formation of the thiazolidinyl ring through a cyclization reaction with an appropriate thiourea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(2-(ethylimino)-4-oxo-3-thiazolidinyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazolidinyl or indole derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxo derivatives of the thiazolidinyl or indole rings.
Reduction: Reduced forms of the thiazolidinyl or indole rings.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
4-Chloro-N-(2-(ethylimino)-4-oxo-3-thiazolidinyl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(2-(ethylimino)-4-oxo-3-thiazolidinyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylaniline: Shares the chloro and aromatic ring structure but lacks the thiazolidinyl and ethylimino groups.
2-Chloro-N-(4-fluorophenyl)-N-(methylimino)acetamide: Similar in having a chloro and imino group but differs in the overall structure and functional groups.
Uniqueness
4-Chloro-N-(2-(ethylimino)-4-oxo-3-thiazolidinyl)-1H-indole-2-carboxamide is unique due to its combination of an indole ring with a thiazolidinyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
72549-07-6 |
|---|---|
Molecular Formula |
C14H13ClN4O2S |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
4-chloro-N-(2-ethylimino-4-oxo-1,3-thiazolidin-3-yl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C14H13ClN4O2S/c1-2-16-14-19(12(20)7-22-14)18-13(21)11-6-8-9(15)4-3-5-10(8)17-11/h3-6,17H,2,7H2,1H3,(H,18,21) |
InChI Key |
UEPREGTWIGGAKW-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1N(C(=O)CS1)NC(=O)C2=CC3=C(N2)C=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


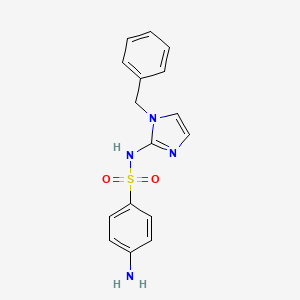
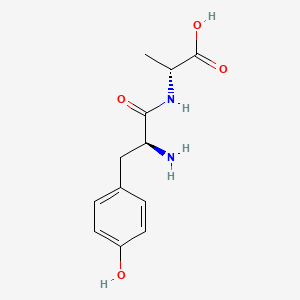
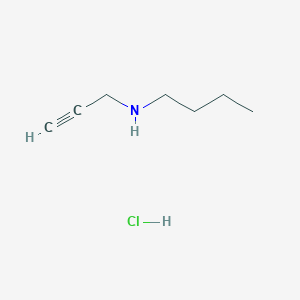
![3-[4-(Octadecyloxy)phenyl]propanoic acid](/img/structure/B14472652.png)

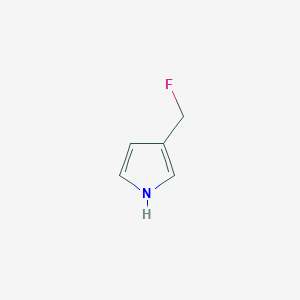
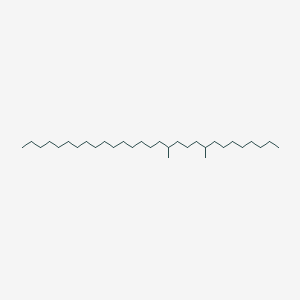
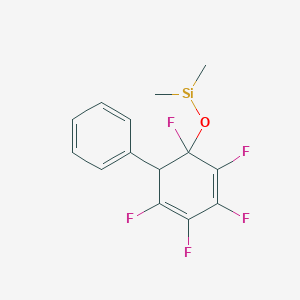

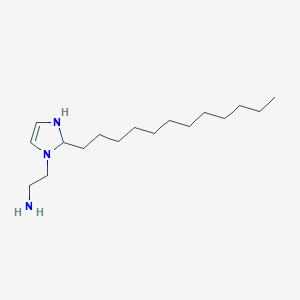

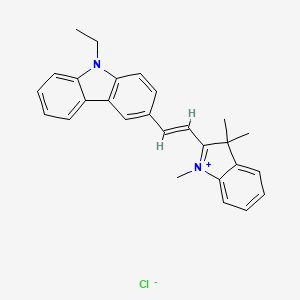
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3-bis(hydroxymethyl)-](/img/structure/B14472724.png)

